molecular formula C14H12N2O3S B3566076 4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone

4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B3566076
M. Wt: 288.32 g/mol
InChI Key: UTVUJCAHSHFXCQ-UHFFFAOYSA-N
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Description

The compound “4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone” is likely to be an organic compound containing a quinoxalinone core, which is a type of heterocyclic compound. The phenylsulfonyl group attached at the 4-position could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving precursors with the necessary functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the quinoxalinone core and the phenylsulfonyl substituent. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) are typically used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The quinoxalinone core might participate in various reactions such as substitutions or additions. The phenylsulfonyl group could also influence the compound’s reactivity .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be studied for its potential uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

4-(benzenesulfonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-10-16(13-9-5-4-8-12(13)15-14)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVUJCAHSHFXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

A suspension of 10 g. (0.068 mole) of 3,4-dihydro-2(1H)-quinoxalinone (3,4-dihydro-2-hydroxyquinoxaline) [prepared in 50% yield according to the procedure described by W. H. Perkin et al. in the Journal of the Chemical Society, Vol. 123, p.2399(1923)] and 9.6 g. (0.069 mole) of potassium carbonate in 250 ml. of acetone was stirred under a nitrogen atmosphere at 40° C., while 11.5 g. (0.07 mole) of benzenesulfonyl chloride was added during the course of a 30-minute period. The reaction mixture was next heated at reflux temperature for 14 hours and then poured onto 500 ml. of ice. The resulting brown solid was recrystallized from ethyl acetate to yield 10.2 g (52%) of pure 4-benzenesulfonyl-3,4-dihydro-2(1H)-quinoxalinone, m.p. 183°-185° C. The pure product was further characterized by means of nuclear magnetic resonance data and elemental analysis.
Quantity
0.068 mol
Type
reactant
Reaction Step One
Quantity
0.069 mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone
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4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone
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4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 4
4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 5
4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone
Reactant of Route 6
4-(phenylsulfonyl)-3,4-dihydro-2(1H)-quinoxalinone

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